molecular formula C7H9Si B12591827 CID 78064676

CID 78064676

Katalognummer: B12591827
Molekulargewicht: 121.23 g/mol
InChI-Schlüssel: GFEHODNSJISDGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78064676” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78064676” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield. The preparation methods typically involve multiple steps, including the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for its applications. Industrial production methods focus on optimizing the synthesis process to ensure cost-effectiveness, safety, and environmental sustainability. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: The compound “CID 78064676” undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. Each type of reaction involves specific reagents and conditions that influence the outcome of the reaction.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, nucleophiles, and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the major products formed.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. These products can vary widely and may include different functional groups or structural modifications.

Wissenschaftliche Forschungsanwendungen

The compound “CID 78064676” has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used for studying biological pathways, developing therapeutic agents, or as a diagnostic tool. In industry, it can be utilized in the production of materials, chemicals, or pharmaceuticals.

Wirkmechanismus

The mechanism of action of “CID 78064676” involves its interaction with specific molecular targets and pathways. Understanding the molecular targets and pathways is crucial for elucidating how the compound exerts its effects. This knowledge can inform the development of new applications and therapeutic strategies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to “CID 78064676” include those with related chemical structures or functional groups. These compounds may share some properties but also exhibit unique characteristics that differentiate them from “this compound”.

Highlighting Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. Comparing it with similar compounds helps to highlight its distinct features and potential advantages in various applications.

Eigenschaften

Molekularformel

C7H9Si

Molekulargewicht

121.23 g/mol

InChI

InChI=1S/C7H9Si/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3

InChI-Schlüssel

GFEHODNSJISDGM-UHFFFAOYSA-N

Kanonische SMILES

CC1=[Si]C(=CC=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.